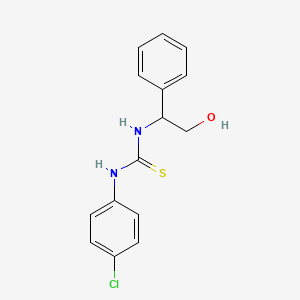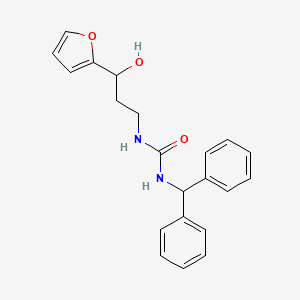
1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It has been extensively studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
科学的研究の応用
Chemistry and Coordination Properties
Thiourea derivatives, including compounds structurally related to 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea, exhibit significant versatility in coordination chemistry. They serve as ligands to form complexes with various metals, influencing the intra- and intermolecular hydrogen bonding interactions. These interactions play a crucial role in the coordination properties of these ligands, demonstrating their importance in novel applications of transition metal complexes. The comprehensive review by Saeed, Flörke, and Erben (2014) highlights the extensive applications and potential of thiourea derivatives in coordination chemistry, emphasizing their biological and structural versatility (Saeed, Flörke, & Erben, 2014).
Environmental Applications
The research on thiourea derivatives extends into environmental science, particularly in the detection and determination of environmental pollutants. Al-Saidi and Khan (2022) reviewed the use of thioureas and their derivatives as chemosensors for highly sensitive and selective detection of various anions and neutral analytes in environmental, biological, and agricultural samples. This work underscores the critical role of thiourea-based compounds in environmental monitoring and protection (Al-Saidi & Khan, 2022).
Pharmacological and Biological Applications
Thiourea derivatives have also been explored for their pharmacological and biological properties. Studies have investigated their anti-inflammatory potential through molecular docking studies, revealing that certain structural features of thiourea derivatives contribute to high binding potential with target proteins involved in inflammation. Nikolic, Mijajlovic, and Nedeljković (2022) highlighted the importance of carboxyl functional groups and pi-rich heterocycles in enhancing interaction strength and binding affinity, respectively (Nikolic, Mijajlovic, & Nedeljković, 2022).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-6-8-13(9-7-12)17-15(20)18-14(10-19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJDLTNGHULQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2626040.png)
![(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2626043.png)
![4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B2626046.png)

![1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol](/img/structure/B2626048.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2626051.png)

![3-Fluoro-4-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2626055.png)
![2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2626056.png)

![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzoate](/img/structure/B2626059.png)
![4-cyano-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2626061.png)

